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molecular formula C11H16N2O2 B8607562 3-(2-Aminophenylamino)-3-methylbutanoic acid

3-(2-Aminophenylamino)-3-methylbutanoic acid

Cat. No. B8607562
M. Wt: 208.26 g/mol
InChI Key: MILDFCJPLACKBV-UHFFFAOYSA-N
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Patent
US09422292B2

Procedure details

An round bottomed flask was charged with crude 3-(2-aminophenylamino)-3-methylbutanoic acid (2.19 g, 10.52 mmol), HOBT (1.932 g, 12.62 mmol), EDC (2.419 g, 12.62 mmol), and a stirbar. DMF (20 mL, 0.5 M) was added, and the solution was stirred at rt overnight. The solution was diluted with water, extracted three times with methylene chloride, dried with sodium sulfate, concentrated with celite, and purified by silica gel chromatography (eluting with hexanes/ethyl acetate/1% isopropanol) to yield 4,4-dimethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one as a yellow amorphous solid (0.697 g, 3.66 mmol, 35%).
Quantity
2.19 g
Type
reactant
Reaction Step One
Name
Quantity
1.932 g
Type
reactant
Reaction Step One
Name
Quantity
2.419 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:9]([CH3:15])([CH3:14])[CH2:10][C:11](O)=[O:12].C1C=CC2N(O)N=NC=2C=1.C(Cl)CCl.CN(C=O)C>O>[CH3:14][C:9]1([CH3:15])[CH2:10][C:11](=[O:12])[NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[NH:8]1

Inputs

Step One
Name
Quantity
2.19 g
Type
reactant
Smiles
NC1=C(C=CC=C1)NC(CC(=O)O)(C)C
Name
Quantity
1.932 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
2.419 g
Type
reactant
Smiles
C(CCl)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated with celite
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (eluting with hexanes/ethyl acetate/1% isopropanol)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(NC2=C(NC(C1)=O)C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.66 mmol
AMOUNT: MASS 0.697 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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